molecular formula C12H18ClNO2 B2380683 methyl (3S)-3-amino-5-phenylpentanoate hydrochloride CAS No. 2086201-19-4

methyl (3S)-3-amino-5-phenylpentanoate hydrochloride

Cat. No.: B2380683
CAS No.: 2086201-19-4
M. Wt: 243.73
InChI Key: MOBYHJVHNFFDGQ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (3S)-3-amino-5-phenylpentanoate hydrochloride is a chemical compound with a specific stereochemistry, denoted by the (S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-5-phenylpentanoate hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by esterification using methanol and an acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

methyl (3S)-3-amino-5-phenylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

methyl (3S)-3-amino-5-phenylpentanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-amino-5-phenylpentanoate hydrochloride: The enantiomer of the compound with different stereochemistry.

    Ethyl (S)-3-amino-5-phenylpentanoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (S)-3-amino-4-phenylbutanoate hydrochloride: Similar structure but with a shorter carbon chain.

Uniqueness

methyl (3S)-3-amino-5-phenylpentanoate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or structurally similar compounds. This specificity makes it valuable in research for studying stereochemical effects on biological systems .

Properties

IUPAC Name

methyl (3S)-3-amino-5-phenylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBYHJVHNFFDGQ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086201-19-4
Record name methyl (3S)-3-amino-5-phenylpentanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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